molecular formula C20H34N4 B3049884 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile CAS No. 22411-41-2

1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile

Cat. No.: B3049884
CAS No.: 22411-41-2
M. Wt: 330.5 g/mol
InChI Key: QUSSISKJJOVLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile is a bis-cyclohexanecarbonitrile derivative featuring two cyclohexane rings substituted with cyano and amino groups, interconnected via a hexyl chain.

Properties

IUPAC Name

1-[6-[(1-cyanocyclohexyl)amino]hexylamino]cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4/c21-17-19(11-5-3-6-12-19)23-15-9-1-2-10-16-24-20(18-22)13-7-4-8-14-20/h23-24H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSSISKJJOVLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NCCCCCCNC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395264
Record name 1,1'-(Hexane-1,6-diyldiazanediyl)di(cyclohexane-1-carbonitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22411-41-2
Record name 1,1'-(Hexane-1,6-diyldiazanediyl)di(cyclohexane-1-carbonitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 1-cyanocyclohexylamine with a hexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

  • 1-(Phenylamino)cyclohexanecarbonitrile (1d): Structure: Single cyclohexane ring with phenylamino and cyano groups. Properties: Yield 75%, m.p. 74–76°C. The aromatic substituent reduces solubility in polar solvents compared to alkylamino analogs .
  • 1-Piperidinocyclohexanecarbonitrile (NSC 97072): Structure: Cyclohexane with piperidine and cyano groups. Properties: Purity ≥95%, stable at -20°C for ≥5 years.
  • 1-(Cyclohexylamino)cyclohexanecarbonitrile (CAS 6623-11-6): Structure: Two cyclohexane rings linked by a single amino group.

Alkyl Chain Modifications

  • 1-(Ethylamino)cyclohexanecarbonitrile (CAS 25987-06-8): Structure: Ethylamino substituent. Properties: Boiling point 244.8°C, density 0.95 g/cm³. The shorter alkyl chain reduces lipophilicity compared to the hexyl-linked target compound .
  • 1-(Methylamino)cyclohexanecarbonitrile (CAS 6289-40-3): Structure: Methylamino substituent. Properties: Flash point 101.8°C, harmful by inhalation/skin contact. The minimal alkyl group limits steric effects, favoring faster reaction kinetics .

Functional and Application Differences

  • Medicinal Chemistry: The target compound’s hexyl chain and dual amino groups resemble chlorhexidine derivatives (e.g., chlorhexidine nitrile, CAS 377.88 g/mol), which exhibit antimicrobial activity . However, its lack of biguanide or chlorophenyl groups may reduce potency compared to pharmacopeial agents .
  • Polymer Science :
    • The hexyl chain may position it as a precursor for azobis(cyclohexanecarbonitrile) derivatives (e.g., 1,1'-Azodicyclohexanecarbonitrile, CAS 2094-98-6), which are radical initiators in polymerization .

Research Findings and Gaps

  • Synthesis : While yields for aryl-substituted analogs exceed 75% , the target compound’s multi-step synthesis (alkylation/amination) may require optimization.
  • Safety: Amino-substituted nitriles (e.g., 1-(Methylamino)cyclohexanecarbonitrile) are classified as harmful, necessitating stringent handling protocols .
  • Data Limitations : Melting points, solubility, and biological activity data for the target compound are absent in the evidence, highlighting a need for experimental validation.

Biological Activity

Overview

1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile is a complex organic compound with the molecular formula C20H34N4C_{20}H_{34}N_{4} and a molecular weight of approximately 330.51 g/mol. This compound is characterized by its unique structure, which includes cyclohexyl groups and a carbonitrile functional group, suggesting potential biological activity that warrants investigation.

PropertyValue
IUPAC Name1-[6-[(1-cyanocyclohexyl)amino]hexylamino]cyclohexane-1-carbonitrile
CAS Number22411-41-2
Molecular FormulaC20H34N4
Molecular Weight330.51 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often beginning with the reaction of 1-cyanocyclohexylamine with a hexylamine derivative in the presence of solvents like dichloromethane and catalysts such as triethylamine. These methods are optimized for yield and purity, essential for biological testing.

The biological activity of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may alter enzyme activity or receptor functions, leading to various biological effects. The exact mechanisms remain under investigation but are crucial for understanding its therapeutic potential.

Potential Therapeutic Applications

Research indicates that this compound may possess antiviral and anticancer properties. Preliminary studies have suggested its efficacy in inhibiting specific cellular pathways associated with tumor growth and viral replication.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile exhibited significant cytotoxicity, particularly against breast and prostate cancer cells. The compound's ability to induce apoptosis was noted, suggesting a potential mechanism for its anticancer effects.

Antiviral Properties

In vitro assays have shown that this compound can inhibit the replication of certain viruses, including influenza and HIV. The mechanism appears to involve interference with viral entry or replication processes, although further research is needed to elucidate these pathways fully.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile, it is beneficial to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
tert-ButylamineAliphatic primary amineLimited biological activity
AmmoniumPositively charged molecular ionVarious biological roles
1-AminocyclohexaneSimple amine structureMinimal therapeutic application

The dual cyclohexyl groups and carbonitrile functionality in 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile confer distinct chemical properties compared to simpler amines, potentially enhancing its biological activity.

Q & A

Q. What are the recommended synthetic routes for 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile?

The compound can be synthesized via multi-step nucleophilic substitution reactions. A structurally analogous derivative, 1-(cyclohexylamino)cyclohexanecarbonitrile (CAS 6623-11-6), is prepared by reacting cyclohexylamine with a cyanocyclohexane precursor under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base like triethylamine . For the target compound, a hexyl spacer introduces additional complexity; stepwise alkylation of 1-cyanocyclohexylamine with 1,6-dibromohexane, followed by amine deprotection and coupling, is a plausible route. Characterization via 1^1H/13^13C NMR and mass spectrometry is critical to confirm regioselectivity .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

Hydrolysis studies under acidic (e.g., H2_2SO4_4) or basic (NaOH) conditions at 100–150°C can reveal degradation pathways. Cyclohexanecarbonitrile derivatives typically hydrolyze to carboxylic acids (under acidic conditions) or carboxamides (under basic conditions) . Accelerated stability testing via HPLC or LC-MS under controlled thermal stress (40–60°C) and humidity (75% RH) over 4–8 weeks is recommended to assess shelf-life .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR : 1^1H/13^13C NMR to confirm the cyclohexane ring conformation and amine/cyano group positions.
  • XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

Contradictions may arise from impurities, solvent effects, or assay interference. Mitigation steps:

  • Purification : Recrystallization or preparative HPLC to ≥98% purity (as in ).
  • Control Experiments : Test the compound’s stability in assay buffers (e.g., DMSO/water mixtures).
  • Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Docking Studies : Predict binding affinity to target proteins (e.g., enzymes or receptors).
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability.
  • SAR Analysis : Modify the hexyl spacer length or substituent electronegativity (e.g., replacing cyano with carboxamide) to optimize activity .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation (acute oral toxicity: Category 4; skin sensitization: Category 1) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile
Reactant of Route 2
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.